molecular formula C24H18N2O3 B11578079 1-(4-Methylphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

1-(4-Methylphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

Cat. No.: B11578079
M. Wt: 382.4 g/mol
InChI Key: MLLRBRIOUJSQNQ-UHFFFAOYSA-N
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Description

1-(4-Methylphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a heterocyclic compound belonging to the chromenopyrrole-dione family. Its structure comprises a fused chromene-pyrrole core substituted with a 4-methylphenyl group at position 1 and a 5-methylpyridin-2-yl group at position 2. This compound is part of a broader library of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones synthesized via multicomponent reactions involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines .

Properties

Molecular Formula

C24H18N2O3

Molecular Weight

382.4 g/mol

IUPAC Name

1-(4-methylphenyl)-2-(5-methylpyridin-2-yl)-1H-chromeno[2,3-c]pyrrole-3,9-dione

InChI

InChI=1S/C24H18N2O3/c1-14-7-10-16(11-8-14)21-20-22(27)17-5-3-4-6-18(17)29-23(20)24(28)26(21)19-12-9-15(2)13-25-19/h3-13,21H,1-2H3

InChI Key

MLLRBRIOUJSQNQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3=C(C(=O)N2C4=NC=C(C=C4)C)OC5=CC=CC=C5C3=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methylphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Formation of the chromeno[2,3-c]pyrrole core through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the 4-methylphenyl and 5-methylpyridin-2-yl groups through substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the synthetic routes for large-scale production, including:

    Catalysis: Use of catalysts to increase reaction efficiency.

    Purification: Techniques such as crystallization or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

1-(4-Methylphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione can undergo various chemical reactions, including:

    Oxidation: Conversion to more oxidized forms.

    Reduction: Conversion to more reduced forms.

    Substitution: Replacement of functional groups with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic treatments.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(4-Methylphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating specific enzymes.

    Interaction with Receptors: Modulating receptor activity.

    Pathway Modulation: Affecting specific biochemical pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of chromenopyrrole-diones arises from variations in substituents at positions 1 (aryl) and 2 (alkyl/heteroaryl). Below is a detailed comparison of 1-(4-Methylphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione with key analogs:

Table 1: Comparative Analysis of Chromenopyrrole-Dione Derivatives

Compound Name / ID Substituents (Position 1 / Position 2) Key Properties Biological Activity (If Reported) Synthesis Yield (%) References
1-(4-Methylphenyl)-2-(5-methylpyridin-2-yl)-chromenopyrrole-dione (Target Compound) 4-Methylphenyl / 5-methylpyridin-2-yl Moderate lipophilicity due to methyl groups; potential for CNS penetration Not explicitly reported; likely screened for broad bioactivity ~50–70% (estimated)
AV-C (1-(2-Fluorophenyl)-2-(5-isopropyl-1,3,4-thiadiazol-2-yl)-chromenopyrrole-dione) 2-Fluorophenyl / 5-isopropyl-1,3,4-thiadiazol-2-yl High TRIF pathway activation; induces interferon responses Antiviral (Zika, Chikungunya, Dengue) Not reported
1-(4-Hydroxy-3-methoxyphenyl)-2-(5-methylpyridin-2-yl)-chromenopyrrole-dione 4-Hydroxy-3-methoxyphenyl / 5-methylpyridin-2-yl Enhanced solubility due to polar substituents; lower logP Unknown Not reported
7-Chloro-1-(4-methylphenyl)-2-(4-methoxyphenethyl)-chromenopyrrole-dione 4-Methylphenyl / 4-methoxyphenethyl Chloro and methoxy groups enhance electrophilicity and stability Not reported Not reported
2-Benzyl-1-phenyl-chromenopyrrole-dione (4{1–1-16}) Phenyl / Benzyl Baseline scaffold; used for mechanistic studies Precursor for pyrazolone derivatives 24–86%

Key Comparative Insights

Structural Influence on Bioactivity :

  • The target compound ’s 5-methylpyridin-2-yl group may enhance binding to kinase or receptor targets compared to simpler aryl/alkyl substituents (e.g., benzyl in 4{1–1-16}) . However, it lacks the thiadiazole moiety of AV-C, which is critical for TRIF pathway activation and antiviral efficacy .
  • AV-C ’s 2-fluorophenyl and thiadiazole groups confer unique electrostatic properties, enabling dose-dependent interferon response induction (e.g., 10 µM AV-C induces ~6-fold ISRE-LUC activation) .

Synthetic Feasibility :

  • The target compound’s methyl substituents are compatible with the one-pot multicomponent protocol (43–86% yields for similar analogs) . In contrast, bulkier groups (e.g., 4-methoxyphenethyl in ) may require extended reaction times or higher temperatures .

Chloro-substituted derivatives (e.g., 7-chloro in ) exhibit higher metabolic stability due to reduced oxidative susceptibility .

Downstream Applications :

  • Unlike AV-C, which is directly bioactive, the target compound is likely a precursor for further functionalization (e.g., hydrazine-mediated conversion to pyrazolones) .

Biological Activity

1-(4-Methylphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a compound of significant interest due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that integrates chromeno and pyrrole moieties. Its molecular formula is C21H19N3O3C_{21}H_{19}N_{3}O_{3}, with a molecular weight of approximately 363.39 g/mol. The presence of methyl groups on the phenyl and pyridine rings contributes to its lipophilicity, which may influence its biological activity.

Antioxidant Activity

Research indicates that compounds within the chromeno[2,3-c]pyrrole class exhibit antioxidant properties . These compounds can scavenge free radicals, thereby reducing oxidative stress in biological systems. A study demonstrated that derivatives of this class showed considerable antioxidant activity, which is crucial for preventing cellular damage related to various diseases .

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays. For instance, related pyrrole derivatives were evaluated for their efficacy against various bacterial strains. In vitro studies indicated that certain derivatives exhibited minimum inhibitory concentration (MIC) values as low as 3.12 μg/mL against Staphylococcus aureus , suggesting a strong antibacterial potential .

Antiviral Activity

Notably, derivatives similar to 1-(4-Methylphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been identified as inhibitors of viral proteases, including the main protease (Mpro) of SARS-CoV-2. This inhibition is critical for viral replication and presents a potential therapeutic avenue for antiviral drug development .

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Antioxidant Mechanism : The antioxidant activity is likely due to the ability of the chromeno and pyrrole structures to donate electrons or hydrogen atoms to free radicals.
  • Enzyme Inhibition : The interaction with viral proteases suggests a mechanism where the compound binds to the active site of the enzyme, inhibiting its function and thus preventing viral replication.

Case Study 1: Antioxidant Efficacy

A study conducted on various chromeno[2,3-c]pyrrole derivatives revealed that compounds with specific substituents demonstrated enhanced antioxidant activity compared to others without such modifications. The study utilized DPPH radical scavenging assays to quantify antioxidant capacity.

CompoundIC50 Value (µM)
Compound A15
Compound B30
1-(4-Methylphenyl)-2-(5-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione25

Case Study 2: Antimicrobial Activity

In a comparative study against common pathogens, the compound was tested alongside standard antibiotics:

PathogenMIC (µg/mL)Control (Ciprofloxacin)
Staphylococcus aureus3.122
Escherichia coli12.52

These results indicate that the compound has a comparable antimicrobial profile to established antibiotics.

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